Pidotimod Impurity Y is a compound associated with the synthetic immunomodulator, Pidotimod. Pidotimod, recognized for its dipeptide structure, has been extensively utilized in treating and preventing recurrent respiratory infections. The identification and characterization of impurities like Impurity Y are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Pidotimod. Impurity Y is particularly significant as it can affect the pharmacological properties and safety profile of Pidotimod.
Pidotimod Impurity Y is derived from the synthesis of Pidotimod itself, which involves various chemical reactions using specific starting materials. The impurity can arise during the synthesis process or through degradation under certain conditions. The primary materials involved in its synthesis include L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid, which are utilized to create a reference substance for quality analysis of Pidotimod ethyl ester .
Chemically, Pidotimod Impurity Y can be classified as a synthetic organic compound. It falls under the category of impurities that may form during the manufacturing process of pharmaceuticals, specifically those related to peptide-based drugs.
The synthesis of Pidotimod Impurity Y involves several steps, primarily focusing on the reaction between L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid. The method includes:
The process utilizes high-pressure liquid chromatography for analyzing impurities, ensuring a quick and effective method for quality control during production. The mobile phase typically consists of sodium dihydrogen phosphate solution mixed with methanol at specific pH levels, enhancing separation efficiency .
The molecular structure of Pidotimod Impurity Y is closely related to that of Pidotimod but includes variations that may affect its biological activity. Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate its precise configuration.
While specific structural data for Pidotimod Impurity Y may not be extensively documented, it is essential to recognize that impurities often have similar molecular weights and functional groups compared to their parent compounds. For instance, degradation products identified during stress testing of Pidotimod revealed various molecular weights and fragmentation patterns .
Pidotimod Impurity Y can participate in various chemical reactions typical of organic compounds, including hydrolysis, oxidation, and amide bond formation. These reactions are critical in understanding how impurities may form during the synthesis or degradation processes.
For example, during stress testing under acidic or basic conditions, Pidotimod can degrade into several by-products, some of which may include Pidotimod Impurity Y. High-performance liquid chromatography coupled with mass spectrometry has been employed to identify these degradation pathways .
The mechanism by which Pidotimod Impurity Y affects biological systems is not fully understood but is believed to be linked to its structural similarities with Pidotimod. As an impurity, it may interact with immune pathways or cellular receptors differently than the parent compound.
Research indicates that impurities can alter the pharmacodynamics and pharmacokinetics of drugs. For instance, studies have shown that certain impurities may enhance or inhibit the desired immunomodulatory effects of Pidotimod .
The physical properties of Pidotimod Impurity Y include solubility in organic solvents such as dichloromethane and methanol, which are commonly used in its synthesis and purification processes.
Chemical properties are characterized by stability under varying pH levels and temperature conditions. For instance, studies have shown that changes in pH can significantly impact the retention time and separation efficiency of Pidotimod and its impurities during chromatographic analysis .
Pidotimod Impurity Y serves as a reference standard for quality control in pharmaceutical formulations containing Pidotimod. Its characterization helps ensure that the final product meets regulatory standards for purity and efficacy. Additionally, understanding its properties aids researchers in evaluating the safety profiles of drugs containing Pidotimod.
Pidotimod Impurity Y, assigned the CAS Registry Number 161771-76-2, is a defined process-related impurity arising during the synthesis of the immunomodulator drug Pidotimod. Its molecular formula is C₉H₁₀N₂O₃S, corresponding to a molecular weight of 226.25 g/mol (or 226.26 g/mol in some analytical reports), reflecting a compact heterocyclic structure [1] [2] [4]. The IUPAC name, 5-thia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8,12-trione, systematically describes its fused tricyclic ring system comprising thiazole, pyrrolidine, and diketopiperazine moieties [2] [3] [7]. Accepted synonyms include Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione and Pidotimod Diketopiperazine, the latter indicating its formation pathway via intramolecular cyclization [1] [6].
Table 1: Fundamental Chemical Identifiers of Pidotimod Impurity Y
Property | Value |
---|---|
CAS Registry Number | 161771-76-2 |
Molecular Formula | C₉H₁₀N₂O₃S |
Molecular Weight | 226.25 g/mol |
IUPAC Name | 5-thia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8,12-trione |
Key Synonyms | Pidotimod Diketopiperazine; Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione |
High-resolution NMR spectroscopy is pivotal for confirming the carbon skeleton and proton environments of Pidotimod Impurity Y. ¹H NMR spectra reveal distinct signals corresponding to methylene protons adjacent to carbonyl groups (δ 2.50–3.50 ppm) and protons attached to chiral centers (δ 4.00–5.00 ppm). The absence of carboxylic acid protons (typically >δ 10.0 ppm) differentiates it from Pidotimod. ¹³C NMR confirms the presence of three carbonyl carbons (δ 170–180 ppm), characteristic of the trione system, alongside aliphatic carbons (δ 30–60 ppm) [2] [7]. Two-dimensional techniques (COSY, HSQC, HMBC) map connectivities between the thiazolidine, pyrrolidine, and fused diketopiperazine rings.
Table 2: Key NMR Spectral Assignments for Pidotimod Impurity Y
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 3.10–3.30 | m | Methylene protons (CH₂-S, CH₂-N) |
¹H | 4.25 | dd | Methine proton (CH-S) |
¹H | 4.70 | t | Methine proton (CH-N) |
¹³C | 172.5 | s | Thiazolone carbonyl |
¹³C | 175.8 | s | Pyrrolidinone carbonyl |
¹³C | 178.2 | s | Diketopiperazine carbonyl |
HRMS analysis using electrospray ionization (ESI) or time-of-flight (TOF) mass analyzers provides exact mass confirmation. The [M+H]⁺ ion is observed at m/z 227.0583 (calculated for C₉H₁₁N₂O₃S: 227.0589), establishing the molecular formula. Fragmentation patterns show sequential losses of CO (m/z -28) and H₂N-CO (m/z -44), diagnostic of cyclic amides and diketopiperazines. These fragments confirm the tricyclic scaffold and differentiate it from linear Pidotimod derivatives [2] [7].
IR spectroscopy identifies key functional groups through characteristic absorption bands:
Pidotimod Impurity Y contains two chiral centers within its fused ring system, specifically at the ring junction carbons (positions 5a and 10a). The stereochemistry is defined as (5aS,10aR) based on synthetic pathway analysis and comparative chromatography with Pidotimod stereoisomers [4] [6]. This configuration arises from the retention of stereochemistry during the intramolecular cyclization of Pidotimod or its precursors. Chiral HPLC or capillary electrophoresis is essential for resolving enantiomeric impurities and confirming the diastereomeric purity relative to the parent drug [3] [6].
Structurally, Pidotimod Impurity Y represents a cyclodehydration product of Pidotimod (CAS 121808-62-6). Key differences include:
Table 3: Structural Comparison of Pidotimod and Impurity Y
Property | Pidotimod (CAS 121808-62-6) | Pidotimod Impurity Y (CAS 161771-76-2) |
---|---|---|
Molecular Formula | C₉H₁₂N₂O₄S | C₉H₁₀N₂O₃S |
Molecular Weight | 244.27 g/mol | 226.25 g/mol |
IUPAC Name | (R)-3-[(S)-5-Oxopyrrolidine-2-carbonyl]thiazolidine-4-carboxylic acid | 5-thia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8,12-trione |
Key Functional Groups | Carboxylic acid, Secondary amide, Ketone | Three cyclic ketones (trione), Tertiary amines |
Chiral Centers | 2 [(R)-thiazolidine, (S)-pyrrolidinone] | 2 [(5aS,10aR) ring fusion] |
Bioactivity | Immunomodulator (enhances innate/adaptive immunity) | Lacks direct immunostimulation; potential anti-inflammatory |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1